molecular formula C17H25F2N3O2 B5305960 N'-(3,4-difluorophenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea

N'-(3,4-difluorophenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea

Numéro de catalogue B5305960
Poids moléculaire: 341.4 g/mol
Clé InChI: HBMRTXUOVRANIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-(3,4-difluorophenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea, commonly known as DFP-10825, is a novel compound that has gained significant attention in recent years due to its potential applications in the field of medicine. DFP-10825 belongs to the class of urea derivatives and has been found to exhibit promising pharmacological properties.

Mécanisme D'action

DFP-10825 exerts its pharmacological effects by selectively inhibiting the activity of a specific enzyme called cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are known to play a crucial role in the inflammatory response. By inhibiting COX-2, DFP-10825 reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that DFP-10825 exhibits excellent pharmacokinetic properties, including high oral bioavailability and rapid absorption. It has also been found to be well-tolerated and safe in animal studies, with no significant toxicity or adverse effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DFP-10825 is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory disorders. However, one of the limitations of DFP-10825 is its relatively low solubility in water, which may pose challenges in its formulation and delivery.

Orientations Futures

There are several potential future directions for the research and development of DFP-10825. One of the areas of interest is its potential application in the treatment of cancer. Studies have shown that COX-2 plays a crucial role in the development and progression of various types of cancer. By inhibiting COX-2, DFP-10825 may have anticancer effects and could be used as an adjunct therapy for cancer treatment.
Another potential future direction is the development of novel formulations and delivery systems for DFP-10825. This could include the use of nanoformulations or other advanced drug delivery systems to improve its solubility and bioavailability.
In conclusion, DFP-10825 is a novel compound with promising pharmacological properties. Its potent anti-inflammatory and analgesic effects make it a promising candidate for the treatment of various inflammatory disorders, and its potential applications in the field of cancer therapy warrant further investigation.

Méthodes De Synthèse

The synthesis of DFP-10825 involves the reaction of 3,4-difluoroaniline with 3-methoxypropyl isocyanate, followed by the addition of 1-methyl-4-piperidinylamine. The resulting product is then purified using various chromatographic techniques.

Applications De Recherche Scientifique

DFP-10825 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as arthritis and neuropathic pain.

Propriétés

IUPAC Name

3-(3,4-difluorophenyl)-1-(3-methoxypropyl)-1-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F2N3O2/c1-21-9-6-14(7-10-21)22(8-3-11-24-2)17(23)20-13-4-5-15(18)16(19)12-13/h4-5,12,14H,3,6-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMRTXUOVRANIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(CCCOC)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.